molecular formula C14H14N4O2S2 B14938567 N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B14938567
M. Wt: 334.4 g/mol
InChI Key: BPYGJVBCOGXBGL-UHFFFAOYSA-N
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Description

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole ring and subsequent functionalization to introduce the furan-2-ylmethyl and carboxamide groups. Common reagents used in these reactions include thioamides, α-haloketones, and amines under conditions such as reflux in polar solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as crystallization and chromatography are employed for purification .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and various substituted thiazole derivatives .

Scientific Research Applications

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide involves interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, leading to its anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its dual thiazole rings and furan-2-ylmethyl group contribute to its versatility and potential in various applications .

Properties

Molecular Formula

C14H14N4O2S2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(furan-2-ylmethylamino)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C14H14N4O2S2/c1-8-9(2)22-14(16-8)18-12(19)11-7-21-13(17-11)15-6-10-4-3-5-20-10/h3-5,7H,6H2,1-2H3,(H,15,17)(H,16,18,19)

InChI Key

BPYGJVBCOGXBGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CSC(=N2)NCC3=CC=CO3)C

Origin of Product

United States

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